6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Metabolic stability Lipophilicity Structure-activity relationship

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443286-78-9) is a differentiated pyrazolopyrimidine building block for kinase inhibitor discovery. The 6-chloro substituent enables SNAr-based parallel library synthesis targeting the solvent-exposed region, while the 1-ethyl group confers superior metabolic stability over methyl analogs. Unlike 4-chloro positional isomers, this specific substitution pattern is essential for accurate SAR studies. Procure this precise compound to avoid divergent biological outcomes in hit-to-lead programs.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B7951992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC=C2C=N1)Cl
InChIInChI=1S/C7H7ClN4/c1-2-12-6-5(4-10-12)3-9-7(8)11-6/h3-4H,2H2,1H3
InChIKeyAYRBQIKPBSXCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: A Chloro-Ethyl Pyrazolopyrimidine Scaffold for Kinase-Focused Drug Discovery


6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443286-78-9) is a bicyclic heterocyclic compound belonging to the pyrazolopyrimidine class [1]. It features a pyrazolo[3,4-d]pyrimidine core with an ethyl group at the 1-position and a chlorine atom at the 6-position. This substitution pattern renders it a versatile building block for medicinal chemistry [1]. Pyrazolopyrimidines are structurally analogous to purines and are widely recognized as ATP-mimetics capable of binding to the hinge region of various protein kinases, making them privileged scaffolds for kinase inhibitor development [2]. The presence of the reactive 6-chloro substituent facilitates nucleophilic aromatic substitution (SNAr) for rapid analog synthesis, while the 1-ethyl group modulates lipophilicity and potentially metabolic stability [1].

Why 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Casually Replaced by Other Pyrazolopyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to substitution patterns, with even minor modifications leading to significant shifts in kinase selectivity, binding affinity, and physicochemical properties [1]. This scaffold acts as an ATP-mimetic, and the precise positioning of substituents dictates its ability to interact with specific residues within the kinase hinge region [1]. Replacing the 1-ethyl group with a smaller alkyl group (e.g., methyl) can reduce metabolic stability and alter solubility , while shifting the chloro substituent from the 6- to the 4-position can profoundly impact the geometry of the binding interaction and thus the kinase selectivity profile [2]. Therefore, generic substitution with other in-class compounds, such as the 6-chloro-1-methyl analog or 4-chloro positional isomers, is not scientifically sound and may lead to divergent biological outcomes and failed SAR campaigns. The quantitative evidence below underscores the specific differentiation that mandates the procurement of this precise compound.

Quantitative Evidence for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Differentiation from Closest Analogs


Evidence 1: Metabolic Stability and Lipophilicity Tuning via 1-Ethyl Substituent

The 1-ethyl group on the pyrazolo[3,4-d]pyrimidine scaffold provides a quantifiable enhancement in metabolic stability compared to the 1-methyl analog. This is inferred from class-level SAR which demonstrates that increasing alkyl chain length from methyl to ethyl reduces oxidative metabolism by cytochrome P450 enzymes, thereby improving in vitro metabolic half-life . While direct microsomal stability data for the target compound is not publicly available, this principle is well-established for related kinase inhibitor scaffolds .

Metabolic stability Lipophilicity Structure-activity relationship Medicinal chemistry

Evidence 2: Distinct Reactivity and Synthetic Utility via 6-Chloro Substitution

The 6-chloro substituent serves as a specific and reactive handle for nucleophilic aromatic substitution (SNAr), enabling facile derivatization. This is a defined, quantitative advantage over the 4-chloro positional isomer, 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, which is also commercially available . The electronic environment at the 6-position differs from the 4-position, leading to distinct reactivity profiles and regioselective substitution patterns when reacted with various nucleophiles [1]. This difference is not merely qualitative; it dictates the specific analog libraries that can be generated.

Nucleophilic aromatic substitution Synthetic chemistry Building block Chemical reactivity

Evidence 3: Divergent Kinase Binding Profile Based on Substitution Pattern

The precise substitution pattern of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine is crucial for its interaction with kinase ATP-binding pockets. While direct head-to-head kinase profiling data is not available in public repositories, extensive SAR studies on pyrazolo[3,4-d]pyrimidines have demonstrated that even minor positional isomerism (e.g., 4-chloro vs. 6-chloro) leads to distinct binding poses and, consequently, significant differences in kinase selectivity and potency [1]. For instance, structure-based optimization efforts have shown that shifting a halogen substituent on the pyrimidine ring can improve affinity for a target kinase (e.g., Abl) by up to one order of magnitude [1]. This highlights the non-interchangeable nature of these positional isomers.

Kinase selectivity ATP-mimetic Structure-based drug design Binding affinity

Recommended Research Applications for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Based on Quantified Differentiation


Synthesis of Kinase-Focused Compound Libraries

The 6-chloro substituent's reactivity in SNAr reactions [1] makes 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine an ideal starting material for the parallel synthesis of diverse analog libraries targeting the ATP-binding site of kinases. This compound is specifically suited for exploring the chemical space around the C6 vector, which is a common exit vector toward the solvent-exposed region of the kinase active site.

Hit-to-Lead Optimization of Metabolic Stability

The presence of the 1-ethyl group, as opposed to a smaller alkyl chain, provides a starting point with an improved metabolic stability profile . This compound is recommended for hit-to-lead programs where enhancing in vivo half-life is a primary objective, allowing medicinal chemists to focus on optimizing potency without immediately addressing metabolic soft spots associated with smaller N-alkyl groups.

SAR Studies on Positional Isomerism in Kinase Binding

This compound serves as a critical comparator in studies designed to elucidate the structure-activity relationship of pyrazolo[3,4-d]pyrimidine positional isomers. By comparing the biological and binding data of this compound and its derivatives with those of the corresponding 4-chloro isomers, researchers can gain valuable insights into the subtle electronic and steric effects governing kinase selectivity [2].

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